

# trans-(3S,5S)-3,5-Dimethylmorpholine properties

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## Compound of Interest

Compound Name: 3,5-Dimethylmorpholine

Cat. No.: B170313

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An In-depth Technical Guide to **trans-(3S,5S)-3,5-Dimethylmorpholine**: Properties, Synthesis, and Applications in Drug Development

## Foreword

This technical guide provides a comprehensive overview of **trans-(3S,5S)-3,5-dimethylmorpholine**, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. As a Senior Application Scientist, the following content is structured to deliver not only factual data but also practical insights into the synthesis, characterization, and application of this valuable chiral building block. The information herein is grounded in authoritative sources to ensure scientific integrity and empower researchers in their synthetic endeavors.

## Core Properties: Physicochemical and Spectroscopic Profile

**trans-(3S,5S)-3,5-Dimethylmorpholine** is a chiral secondary amine that presents as a colorless to light yellow liquid at room temperature. Its well-defined stereochemistry makes it a valuable precursor in asymmetric synthesis.

## Physicochemical Data

A summary of the key physicochemical properties of **trans-(3S,5S)-3,5-dimethylmorpholine** is presented in the table below.

Property	Value	Source(s)
CAS Number	154634-96-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	115.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid	
Boiling Point	151 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Density	0.862 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	50 °C	<a href="#">[1]</a> <a href="#">[3]</a>
pKa (Predicted)	9.09 ± 0.60	<a href="#">[4]</a>
Purity	Typically ≥98%	<a href="#">[2]</a> <a href="#">[3]</a>

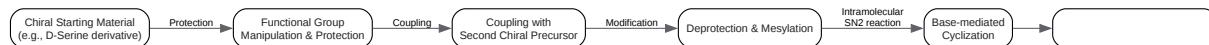
## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of trans-(3S,5S)-**3,5-dimethylmorpholine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>13</sup>C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule. A publicly available spectrum for trans-**3,5-dimethylmorpholine** exists, which can be used as a reference.[\[5\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H and C-O-C stretching vibrations, typical for a secondary amine and an ether, respectively.
- Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]<sup>+</sup> would be observed at m/z 115.

## Stereochemistry and Conformational Aspects

The designation "trans-(3S,5S)" defines the specific stereoisomer of **3,5-dimethylmorpholine**. The "trans" indicates that the two methyl groups are on opposite sides of the morpholine ring plane. The "(3S,5S)" specifies the absolute configuration at the two chiral centers, C3 and C5.



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Caption: General workflow for the enantioselective synthesis of trans-3,5-disubstituted morpholines.

## Exemplary Synthetic Protocol

The following is a conceptual step-by-step protocol for the synthesis of a trans-3,5-disubstituted morpholine, based on published methodologies. [\[6\]](#)[\[7\]](#)

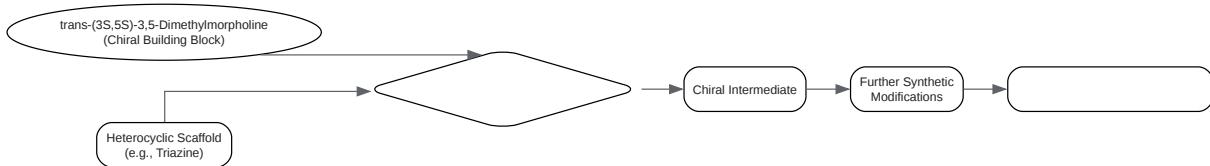
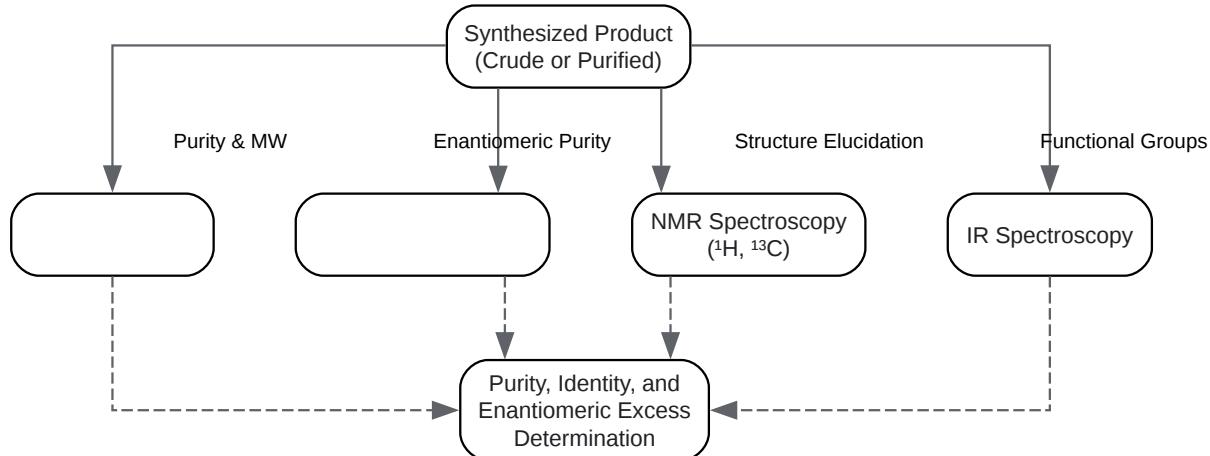
- Preparation of Chiral Precursors:
  - Start with a commercially available chiral starting material, such as a derivative of D-serine.
  - Protect the functional groups (amine and hydroxyl) using appropriate protecting groups (e.g., Boc for the amine).
- Coupling Reaction:
  - Couple the protected serine derivative with a second chiral building block, such as a protected glycerol derivative. This step establishes the carbon backbone of the morpholine ring.
- Functional Group Interconversion:
  - Selectively deprotect and modify the functional groups to introduce the desired substituents (in this case, methyl groups) and to prepare the molecule for cyclization. This may involve reduction and mesylation steps.

- Cyclization:
  - Treat the linear precursor with a base to induce an intramolecular nucleophilic substitution ( $S_N2$ ) reaction, leading to the formation of the morpholine ring with the desired trans stereochemistry.
- Purification:
  - Purify the final product using techniques such as flash column chromatography to obtain the desired compound with high enantiomeric and diastereomeric purity.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized **trans-(3S,5S)-3,5-dimethylmorpholine**.

## Analytical Workflow



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## Sources

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